

An In-depth Technical Guide to Bromo-PEG5-CH₂COOtBu

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Compound of Interest

Compound Name: Bromo-PEG5-CH₂COOtBu

Cat. No.: B12425115

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This technical guide provides a comprehensive overview of the chemical properties and applications of **Bromo-PEG5-CH₂COOtBu**, a heterobifunctional PROTAC linker used extensively in the field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development who are leveraging PROTAC technology to create novel therapeutics.

Chemical Properties

Bromo-PEG5-CH₂COOtBu is a polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker itself is a critical component, connecting the ligand for the target protein to the ligand for the E3 ligase. The PEG component of this linker enhances its solubility in aqueous media, a desirable characteristic for biological applications.^{[1][2]}

The key functional groups of **Bromo-PEG5-CH₂COOtBu** are a terminal bromide and a tert-butyl protected carboxyl group. The bromide serves as a reactive handle, acting as a good leaving group for nucleophilic substitution reactions, which allows for its conjugation to a ligand.^{[1][2]} The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for further conjugation.^[1]

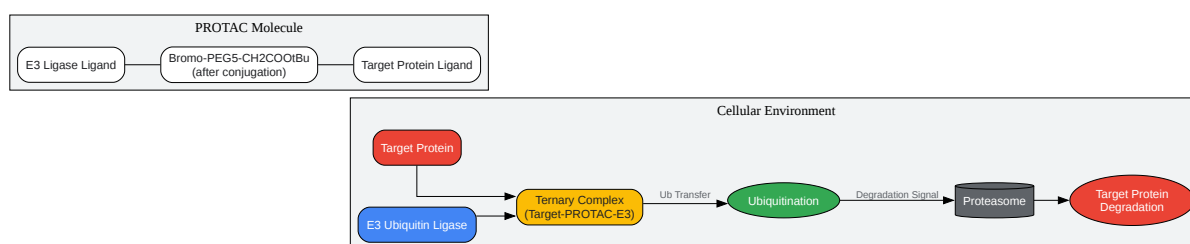
A summary of the key quantitative data for **Bromo-PEG5-CH₂COOtBu** is presented in the table below.

Property	Value	Source
Molecular Weight	415.32 g/mol	
Molecular Formula	C16H31BrO7	

Role in PROTAC Synthesis and Mechanism of Action

The primary application of **Bromo-PEG5-CH₂COOtBu** is as a linker in the construction of PROTACs. The synthesis of a PROTAC using this linker typically involves a two-step conjugation process. First, one of the ligands (either for the target protein or the E3 ligase) is attached to the linker, often via the reactive bromide group. Following this, the protecting group on the other end of the linker is removed, and the second ligand is attached.

The logical workflow of how a PROTAC synthesized with this linker functions is depicted in the following diagram.

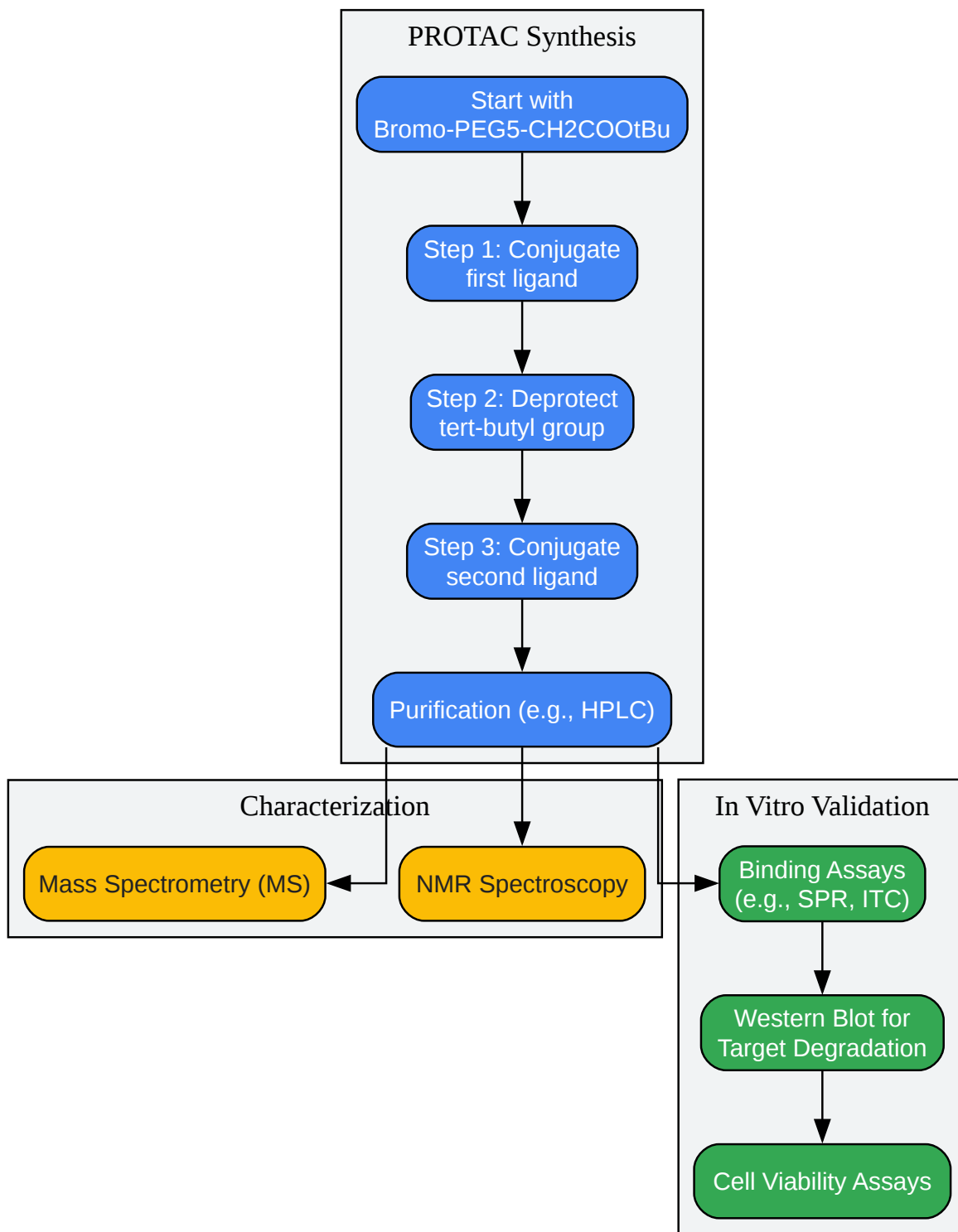


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Caption: The workflow of PROTAC-mediated protein degradation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of a particular PROTAC using **Bromo-PEG5-CH₂COOtBu** are proprietary and depend on the specific ligands being used, a general methodology can be outlined. The following represents a generalized workflow for the synthesis and characterization of a PROTAC utilizing this linker.



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Caption: A generalized experimental workflow for PROTAC synthesis and validation.

General Protocol for Ligand Conjugation (Illustrative Example):

- **Reaction Setup:** In a nitrogen-purged flask, dissolve the first ligand (containing a nucleophilic group, e.g., a phenol or amine) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to facilitate the reaction.
- **Linker Addition:** Add a solution of **Bromo-PEG5-CH₂COOtBu** in the same solvent to the reaction mixture dropwise at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.
- **Work-up and Purification:** Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
- **Deprotection:** The tert-butyl ester can be removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
- **Second Ligand Conjugation:** The now free carboxylic acid can be coupled to the second ligand (typically containing an amine) using standard peptide coupling reagents such as HATU or HOBt/EDC.
- **Final Purification:** The final PROTAC product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound are confirmed by LC-MS and NMR.

This guide provides foundational information on **Bromo-PEG5-CH₂COOtBu**. For specific applications, researchers should consult relevant literature and may need to optimize protocols for their particular target and E3 ligase ligands.

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References

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